molecular formula C16H17IO3 B5084210 1-[3-(4-iodophenoxy)propoxy]-3-methoxybenzene

1-[3-(4-iodophenoxy)propoxy]-3-methoxybenzene

Cat. No. B5084210
M. Wt: 384.21 g/mol
InChI Key: MTRMSPJQHAZNKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(4-iodophenoxy)propoxy]-3-methoxybenzene, also known as ICI-118,551, is a selective beta-2 adrenergic receptor antagonist. It has been widely used in scientific research to study the physiological and biochemical effects of beta-2 adrenergic receptors.

Mechanism of Action

1-[3-(4-iodophenoxy)propoxy]-3-methoxybenzene is a selective beta-2 adrenergic receptor antagonist, which means that it binds to and blocks the beta-2 adrenergic receptors. Beta-2 adrenergic receptors are G protein-coupled receptors that are located in various tissues, including the lungs, heart, and skeletal muscle. When activated by epinephrine or norepinephrine, beta-2 adrenergic receptors stimulate the production of cyclic AMP, which leads to various physiological and biochemical effects. By blocking the beta-2 adrenergic receptors, 1-[3-(4-iodophenoxy)propoxy]-3-methoxybenzene inhibits the production of cyclic AMP and its downstream effects.
Biochemical and Physiological Effects:
1-[3-(4-iodophenoxy)propoxy]-3-methoxybenzene has been shown to have various biochemical and physiological effects. It has been shown to inhibit the relaxation of smooth muscle in the lungs, which is a key mechanism in the treatment of asthma. It has also been shown to reduce the production of insulin in the pancreas, which is a potential target for the treatment of diabetes. 1-[3-(4-iodophenoxy)propoxy]-3-methoxybenzene has also been shown to reduce the heart rate and blood pressure, which is a potential target for the treatment of cardiovascular diseases.

Advantages and Limitations for Lab Experiments

1-[3-(4-iodophenoxy)propoxy]-3-methoxybenzene has several advantages for lab experiments. It is a highly selective beta-2 adrenergic receptor antagonist, which means that it has minimal off-target effects. It is also relatively stable and easy to handle. However, 1-[3-(4-iodophenoxy)propoxy]-3-methoxybenzene has some limitations for lab experiments. It has low solubility in water, which can make it difficult to dissolve and administer. It also has a short half-life, which can make it difficult to maintain a steady concentration over time.

Future Directions

For the use of 1-[3-(4-iodophenoxy)propoxy]-3-methoxybenzene in scientific research include the development of new drugs that target beta-2 adrenergic receptors and investigation of the role of beta-2 adrenergic receptors in metabolic disorders.

Synthesis Methods

1-[3-(4-iodophenoxy)propoxy]-3-methoxybenzene can be synthesized using a multi-step reaction process. The first step is the synthesis of 4-iodophenol, which is achieved by the iodination of phenol using iodine and sodium hydroxide. The second step is the synthesis of 3-(4-iodophenoxy)propylamine, which is achieved by the reaction of 4-iodophenol with propylene oxide and then with ammonia. The final step is the synthesis of 1-[3-(4-iodophenoxy)propoxy]-3-methoxybenzene, which is achieved by the reaction of 3-(4-iodophenoxy)propylamine with 3-methoxybenzoyl chloride.

Scientific Research Applications

1-[3-(4-iodophenoxy)propoxy]-3-methoxybenzene has been widely used in scientific research to study the physiological and biochemical effects of beta-2 adrenergic receptors. It has been used to investigate the role of beta-2 adrenergic receptors in asthma, cardiovascular diseases, and metabolic disorders. 1-[3-(4-iodophenoxy)propoxy]-3-methoxybenzene has also been used to study the pharmacology of beta-2 adrenergic receptors and to develop new drugs that target these receptors.

properties

IUPAC Name

1-iodo-4-[3-(3-methoxyphenoxy)propoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17IO3/c1-18-15-4-2-5-16(12-15)20-11-3-10-19-14-8-6-13(17)7-9-14/h2,4-9,12H,3,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTRMSPJQHAZNKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCCOC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17IO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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